1-(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
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Description
1-(7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O3 and its molecular weight is 346.391. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Polyamides Incorporating Purine Derivatives
Research has explored synthesizing polyamides containing uracil and adenine derivatives through reactions involving related chemical structures. These polyamides, with molecular weights ranging approximately from 1000 to 5000, were derived from processes including the addition of uracil and adenine to dimethyl methylenesuccinate, followed by hydrolysis and further chemical modifications. These compounds exhibited solubility in water, highlighting their potential utility in various scientific applications (Hattori & Kinoshita, 1979).
Development of Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnagenone and khellinone, including structures similar to the target molecule, have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds demonstrated significant COX-2 selectivity, analgesic, and anti-inflammatory activities, highlighting their potential in medical research and pharmaceutical development (Abu‐Hashem et al., 2020).
Exploration of Constrained Analogues for Skeletal Muscle Sodium Channel Blockers
Research into the development of antimyotonic agents has included the synthesis of constrained analogues of tocainide, such as 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide. These analogues have shown to be potent skeletal muscle sodium channel blockers, indicating their potential in treating muscle-related disorders (Catalano et al., 2008).
Advancements in Anti-Tuberculosis Agents
A series of imidazo[1,2-a]pyridine-3-carboxamides, similar in structural complexity to the target molecule, have been developed with potent activity against both multi- and extensive drug-resistant strains of tuberculosis. This research underscores the importance of such chemical frameworks in the ongoing battle against resistant bacterial infections (Moraski et al., 2011).
Properties
IUPAC Name |
1-(1,3-dimethyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-4-7-22-11-13(19(2)16(25)20(3)14(11)24)18-15(22)21-8-5-10(6-9-21)12(17)23/h4,10H,1,5-9H2,2-3H3,(H2,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLBFKCZPJUGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.